(2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
Description
(2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a piperidine-derived tertiary amine featuring a 2,4-dichlorobenzyl substituent. This compound is characterized by its dual chlorine atoms at the 2- and 4-positions of the benzyl group, which confer distinct electronic and steric properties. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmacological studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-17(12-4-6-16-7-5-12)9-10-2-3-11(14)8-13(10)15;/h2-3,8,12,16H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBYWMSAFFXNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride, also known by its CAS number 57059-62-8, is a synthetic compound characterized by a piperidine ring and a dichlorobenzyl group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions.
Chemical Structure
The molecular formula of this compound is . The structure features:
- A piperidine ring which contributes to its biological activity.
- A dichlorobenzyl group that enhances binding affinity to various receptors.
Biological Activity
Research indicates that this compound exhibits significant pharmacological properties, particularly as an antagonist or inhibitor in various biological pathways.
The biological activity of this compound includes:
- Receptor Interaction : It has been studied for its potential to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which are critical for regulating mood and behavior .
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the synaptic cleft.
Research Findings
- In Vitro Studies : Various assays have been conducted to evaluate the interaction of this compound with specific receptors. For example:
-
Case Studies :
- A study explored its effects on animal models exhibiting symptoms of anxiety and depression. Treatment with the compound resulted in a notable decrease in anxiety-like behavior, suggesting potential therapeutic applications for mood disorders.
- Another case highlighted its neuroprotective effects in models of neurodegeneration, indicating that it could play a role in preventing neuronal cell death .
Comparative Analysis
The following table summarizes the unique features and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (2-Chlorobenzyl)-methyl-piperidin-4-yl-amine | Single chlorine substitution | Potentially lower toxicity compared to dichloro variant |
| (3,4-Dichlorobenzyl)-piperidin-4-yl-amines | Different positioning of chlorine atoms | Altered receptor interaction profiles |
| Benzyl-piperidin derivatives | Lacks halogen substitutions | Broader spectrum of biological activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Piperidine Derivatives
| Compound Name | Substituent Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl | 2,4-dichlorobenzyl | C₁₃H₁₇Cl₂N₂·HCl* | ~309.67† | High lipophilicity; discontinued |
| (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl | 3,4-dichlorobenzyl | C₁₃H₁₉Cl₃N₂ | 309.67 | Positional isomer; altered binding |
| 1-(4-Chlorobenzyl)piperidin-4-amine HCl | 4-chlorobenzyl | C₁₂H₁₆ClN₂·HCl | ~265.19 | Single Cl; lower steric hindrance |
| N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl | 4-chlorobenzyl + N-methyl | C₁₃H₂₀Cl₂N₂ | 275.22 | Methylation enhances basicity |
| (4-Methoxy-benzyl)-methyl-piperidin-4-yl-amine HCl | 4-methoxybenzyl | C₁₄H₂₁ClN₂O | ~276.79 | Electron-donating group; polar |
Key Observations :
- Chlorine Substitution : Dual chlorine atoms in 2,4-positions (target compound) increase lipophilicity and electron-withdrawing effects compared to single-chlorine (e.g., 4-chlorobenzyl) or methoxy-substituted analogs .
- Positional Isomerism : The 3,4-dichloro analog (CAS 1261230-57-2) demonstrates how chlorine placement alters steric interactions and receptor binding .
- N-Methylation : Addition of a methyl group to the amine (e.g., ) increases basicity and may improve blood-brain barrier penetration .
Pharmacological Activity and Receptor Interactions
Structural similarity principles () suggest that chlorine substituents enhance binding to hydrophobic pockets in receptors like serotonin or dopamine transporters. For example:
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | LogP‡ |
|---|---|---|---|
| (2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl | N/A | Moderate | ~3.5 |
| N-(1-Benzylpiperidin-4-yl)-4-(4-trifluoromethoxyphenyl)pyrimidin-2-amine HCl | 285–287 | Low | 4.2 |
| 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine HCl | N/A | High | ~2.8 |
‡Estimated from substituent contributions.
Key Findings :
- Melting Points : Pyrimidine-containing analogs () exhibit higher melting points (>250°C) due to crystalline stability from aromatic stacking .
- Solubility : The target compound’s dichloro groups reduce aqueous solubility compared to pyrrolopyrimidine derivatives (), which benefit from heterocyclic polarity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine with 2,4-dichlorobenzyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and stepwise monitoring via TLC/HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and benzyl groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Elemental analysis for stoichiometric verification of C, H, N, and Cl .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility. Empirical testing in PBS (pH 7.4), DMSO, and ethanol is recommended. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation. Solubility data should be cross-validated using nephelometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of chloro-substituents on biological activity?
- Methodological Answer :
Synthesize analogs with substituent variations (e.g., 2-Cl vs. 4-Cl; replace Cl with F or CH₃).
Test binding affinity via radioligand assays (e.g., for serotonin or dopamine receptors).
Corrogate activity with computational modeling (docking studies using AutoDock Vina).
Use IC₅₀/EC₅₀ values from dose-response curves to quantify potency .
Q. What experimental strategies resolve contradictions in reported receptor selectivity of piperidine derivatives?
- Methodological Answer :
- Orthogonal assays : Combine radioligand binding (e.g., ⁵-HT₂A) with functional assays (calcium flux or β-arrestin recruitment).
- Species-specific models : Compare rodent vs. human receptor isoforms transfected in HEK293 cells.
- Metabolic stability testing : Use liver microsomes to rule out metabolite interference .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodological Answer :
- Dosing route : Intravenous vs. oral administration in rodent models.
- Bioanalysis : LC-MS/MS for plasma/tissue quantification (LLOQ: 1 ng/mL).
- Parameter calculation : Use non-compartmental analysis (WinNonlin) for AUC, Cₘₐₓ, and t₁/₂. Address blood-brain barrier penetration via brain/plasma ratio studies .
Q. What are the best practices for assessing off-target effects in kinase inhibition studies?
- Methodological Answer :
- Broad-panel screening : Use commercial kinase profiling services (e.g., Eurofins KinaseProfiler).
- Cellular thermal shift assays (CETSA) to validate target engagement.
- Transcriptomics : RNA-seq to identify downstream pathway alterations .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields (40–85%) be addressed?
- Methodological Answer :
- Re-examine reaction conditions : Moisture-sensitive steps may require stricter anhydrous protocols (e.g., molecular sieves).
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-alkylation products).
- Scale-up adjustments : Pilot reactions at 1 mmol vs. 10 mmol scales to assess reproducibility .
Q. Why do receptor binding assays show variability across labs for similar piperidine derivatives?
- Methodological Answer :
- Standardize assay parameters : Membrane preparation methods (e.g., centrifugation speed), ligand concentrations, and incubation times.
- Reference controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to normalize data.
- Inter-lab validation : Share aliquots of the compound for cross-testing .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–25°C | Lower temps reduce side reactions |
| Solvent | DCM > DMF | DCM improves crystallinity |
| Base | Triethylamine vs. Pyridine | Pyridine may enhance acylation |
Table 2 : Receptor Binding Assay Conditions
| Receptor | Assay Type | Key Buffer Components |
|---|---|---|
| 5-HT₂A | Radioligand ([³H]-Ketanserin) | Tris-HCl (50 mM), MgCl₂ (10 mM) |
| Dopamine D2 | GTPγS Binding | NaCl (100 mM), GDP (30 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
